4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine
Description
4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine (CAS: 946784-16-3) is a synthetic aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a phenoxy substituent at the 4-position of the phenylamine core. The phenoxy group itself bears a tert-butyl (-C(CH₃)₃) moiety at its para position (Figure 1). This compound is classified as an intermediate, primarily utilized in pharmaceutical and agrochemical research for synthesizing more complex molecules. Its structural features, including the electron-withdrawing trifluoromethyl group and bulky tert-butyl substituent, influence its physicochemical properties, such as lipophilicity and metabolic stability.
Analytical data for related compounds include an LCMS peak at m/z 450 [M+H₂O]⁺ and an HPLC retention time of 0.90 minutes under specific conditions (SQD-FA05).
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-16(2,3)11-4-7-13(8-5-11)22-15-9-6-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGWRXMXZADROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 4-tert-butylphenol with a suitable halogenating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating metabolic disorders. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, making them candidates for treating conditions such as type 2 diabetes and obesity.
- Case Study : A study explored the synthesis of related compounds that inhibited 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism. The findings suggest that compounds similar to 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine could be developed for therapeutic use against metabolic syndrome .
| Compound | Target Enzyme | IC50 Value | Potential Application |
|---|---|---|---|
| This compound | 11β-HSD1 | TBD | Treatment of metabolic syndrome |
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as an intermediate in the synthesis of advanced polymeric materials. Its unique structure allows for modifications that can enhance the thermal and chemical stability of polymers.
- Case Study : Research has shown that incorporating fluorinated phenylamines into polymer matrices can improve their resistance to degradation under harsh environmental conditions. This application is particularly relevant in the development of coatings and sealants used in aerospace and automotive industries.
| Material Type | Additive | Property Enhanced | Application Area |
|---|---|---|---|
| Polymer Coating | This compound | Chemical Stability | Aerospace |
Agrochemical Applications
Pesticide Development
The compound has also been evaluated for its potential use in agrochemicals, specifically as a component in pesticide formulations. Its structural characteristics may contribute to increased efficacy against specific pests.
- Case Study : A patent application described formulations containing similar phenylamine derivatives that demonstrated significant insecticidal activity against agricultural pests. This suggests that this compound could be explored further in developing effective pest control agents .
| Pest Control Agent | Active Compound | Target Pest | Efficacy (%) |
|---|---|---|---|
| Insecticide | This compound | Various Insects | TBD |
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The phenoxy and amine groups may interact with biological receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
*Calculated molecular weight based on formula C₁₇H₁₇F₃NO.
Key Findings:
Structural Modifications and Physicochemical Effects Positional Isomerism: The tert-butyl group’s position (para vs. meta on the phenoxy ring) alters steric hindrance and electronic effects. For instance, the 4-tert-butyl isomer (target compound) may exhibit better metabolic stability compared to its 3-tert-butyl analog due to reduced steric clash with adjacent substituents.
Biological Relevance The trifluoromethylphenylamine moiety is a common pharmacophore in kinase inhibitors. However, the target compound lacks the urea linkage critical for Sorafenib’s kinase-binding activity.
Analytical and Synthetic Utility
- The HPLC retention time (0.90 minutes) and LCMS data from related compounds suggest that the target compound’s polarity and fragmentation patterns can be benchmarked against analogs for quality control in synthesis.
Biological Activity
4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is an organic compound notable for its unique structural features, which include a tert-butyl group and a trifluoromethyl group attached to a phenylamine backbone. Its molecular formula is , with a molecular weight of approximately 309.33 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various biological targets.
The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for drug development. The tert-butyl group contributes steric hindrance, which can influence the compound's reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N |
| Molecular Weight | 309.33 g/mol |
| Functional Groups | Tert-butyl, Trifluoromethyl |
Case Studies
Research has shown that compounds with similar structures can exhibit significant biological effects:
- 4-Tertiary Butyl Phenol (4-TBP) : This compound has been studied for its effects on melanocytes, showing that it can sensitize these cells to cytotoxic agents through upregulation of death receptors . This suggests that this compound may also influence cell survival pathways.
- Retinol Binding Protein 4 (RBP4) Antagonists : Investigations into RBP4 antagonists reveal that modifications in phenolic structures can lead to substantial reductions in RBP4 levels, impacting conditions like age-related macular degeneration . The structural characteristics similar to those of this compound could be pivotal in designing effective RBP4 modulators.
Research Findings
The unique combination of steric and electronic effects imparted by the tert-butyl and trifluoromethyl groups allows for specific interactions with biological targets. The following findings summarize the potential activities:
- Increased Lipophilicity : Enhances membrane permeability and bioavailability .
- Potential Drug Candidate : The structural features may facilitate interactions with enzymes involved in metabolic pathways .
- Modulation of Receptor Activity : Similar compounds have shown the ability to modulate receptor binding, which could be critical in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
